molecular formula C11H15BFNO2 B13113524 (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid

(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid

Cat. No.: B13113524
M. Wt: 223.05 g/mol
InChI Key: ZFKVUQCBOBUAAK-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The presence of both a boronic acid group and a piperidine ring in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-fluoro-4-(piperidin-1-yl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Nucleophiles like amines, thiols.

Major Products:

    Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution.

Scientific Research Applications

(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: The presence of both a fluorine atom and a piperidine ring in (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid imparts unique electronic and steric properties, enhancing its reactivity and making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H15BFNO2

Molecular Weight

223.05 g/mol

IUPAC Name

(2-fluoro-4-piperidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BFNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2

InChI Key

ZFKVUQCBOBUAAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCCC2)F)(O)O

Origin of Product

United States

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